6-Amino-3-(2-fluorophenyl)picolinic acid
Description
6-Amino-3-(2-fluorophenyl)picolinic acid is a picolinic acid derivative featuring a fluorine-substituted phenyl group at position 3 and an amino group at position 6 of the pyridine ring. Its molecular formula is C₁₂H₉FN₂O₂, with a molecular weight of 246.21 g/mol.
Properties
IUPAC Name |
6-amino-3-(2-fluorophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-9-4-2-1-3-7(9)8-5-6-10(14)15-11(8)12(16)17/h1-6H,(H2,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJIIMOUANYXQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=C(C=C2)N)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(2-fluorophenyl)picolinic acid typically involves the following steps:
Nitration: The starting material, 2-fluorobenzene, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Cyclization: The resulting compound undergoes cyclization with a suitable reagent to form the picolinic acid derivative.
Functional Group Modification: Finally, the amino group is introduced at the 6th position through a series of functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-(2-fluorophenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can further modify the amino group or other functional groups.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced amines or other reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-Amino-3-(2-fluorophenyl)picolinic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-3-(2-fluorophenyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substitution pattern on the phenyl ring significantly influences the physicochemical properties of picolinic acid derivatives. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-withdrawing groups (e.g., fluorine, chlorine) lower the pKa of the carboxylic acid moiety, enhancing solubility in polar solvents .
- Bulky substituents (e.g., tert-butyl) increase lipophilicity, which may improve bioavailability but reduce aqueous solubility .
- Halogen positioning (e.g., 2-fluoro vs. 2,6-difluoro) affects electronic distribution and steric interactions, influencing binding affinity in target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
